2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol
Overview
Description
2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol is an organic compound that features a chloropyridine moiety linked to a methylpropanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol typically involves the reaction of 6-chloropyridin-3-ol with 2-methylpropan-1-ol under specific conditions. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with the chloropyridine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloropyridine moiety can be reduced to form a more saturated pyridine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are common.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed.
Major Products Formed
Oxidation: Formation of 2-(6-chloropyridin-3-yloxy)-2-methylpropan-1-one.
Reduction: Formation of 2-(6-chloropyridin-3-yloxy)-2-methylpropan-1-amine.
Substitution: Formation of 2-(6-aminopyridin-3-yloxy)-2-methylpropan-1-ol.
Scientific Research Applications
2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The chloropyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the hydroxyl group can form additional hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
2-(6-Aminopyridin-3-yloxy)-2-methylpropan-1-ol: Similar structure but with an amino group instead of a chlorine atom.
Biological Activity
2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol is an organic compound that has garnered interest in the fields of medicinal chemistry and biological research. This compound features a chloropyridine moiety linked to a methylpropanol group, which contributes to its unique properties and potential applications. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 201.66 g/mol
- Functional Groups : Chloropyridine, hydroxyl group
This structural configuration allows for various interactions with biological macromolecules, influencing its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloropyridine moiety can engage in hydrogen bonding and π-π interactions , while the hydroxyl group can form additional hydrogen bonds. These interactions modulate the activity of enzymes or receptors, leading to various biological effects, including:
- Antimicrobial Activity : Potential inhibition of bacterial growth.
- Anti-inflammatory Effects : Modulation of inflammatory pathways.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
Activity Type | Description |
---|---|
Antimicrobial | Investigated for potential effects against various pathogens, including bacteria. |
Anti-inflammatory | Explored for its ability to reduce inflammation in cellular models. |
Ligand Interaction | Acts as a ligand in biochemical assays, influencing enzyme activity. |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : Research has shown that derivatives of chloropyridine compounds can exhibit selective antibacterial activity against Chlamydia trachomatis, a common sexually transmitted infection. In vitro assays demonstrated that these compounds could impair bacterial growth without affecting host cell viability .
- Inflammatory Response Modulation : A study indicated that related compounds demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cell cultures. This suggests potential applications in treating inflammatory diseases .
- Ligand Binding Assays : The compound has been evaluated for its ability to bind to specific receptors involved in various biochemical pathways, providing insights into its potential therapeutic applications .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-one | Ketone group instead of hydroxyl | Potentially different antimicrobial properties |
2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-amine | Amine group instead of hydroxyl | Enhanced interaction with certain receptors |
2-(6-Aminopyridin-3-yloxy)-2-methylpropan-1-ol | Amino group replaces chlorine | Different spectrum of biological activities |
This table highlights how structural variations can influence the biological activities and potential applications of these compounds.
Properties
IUPAC Name |
2-(6-chloropyridin-3-yl)oxy-2-methylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-9(2,6-12)13-7-3-4-8(10)11-5-7/h3-5,12H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATHVPKKYZRYPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)OC1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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